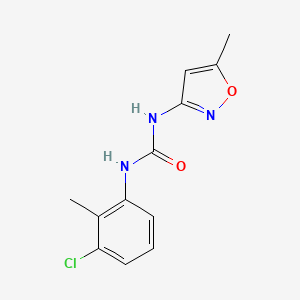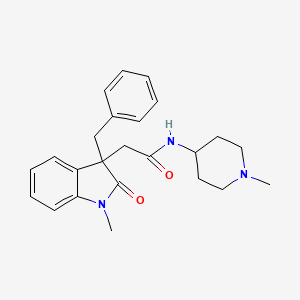![molecular formula C19H30ClN3 B5360534 1-(3-chlorobenzyl)-4-[(1-ethyl-3-piperidinyl)methyl]piperazine](/img/structure/B5360534.png)
1-(3-chlorobenzyl)-4-[(1-ethyl-3-piperidinyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzyl)-4-[(1-ethyl-3-piperidinyl)methyl]piperazine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as Trazodone, which is a widely used antidepressant medication. However,
作用機序
1-(3-chlorobenzyl)-4-[(1-ethyl-3-piperidinyl)methyl]piperazine acts as a serotonin antagonist and reuptake inhibitor (SARI). It works by blocking the serotonin receptors in the brain, which helps to increase the levels of serotonin. This increase in serotonin levels helps to improve mood and reduce anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been observed to increase the levels of norepinephrine, dopamine, and acetylcholine in the brain, which helps to improve cognitive function. It has also been shown to have anti-inflammatory and antioxidant properties, which makes it a potential therapeutic agent for various diseases.
実験室実験の利点と制限
1-(3-chlorobenzyl)-4-[(1-ethyl-3-piperidinyl)methyl]piperazine has several advantages and limitations for lab experiments. One of the significant advantages is that it is readily available and easy to synthesize. It is also relatively stable and has a long shelf-life. However, one of the limitations is that it can be challenging to work with due to its high toxicity levels. It also requires specialized equipment and handling procedures to ensure safety.
将来の方向性
There are several potential future directions for research involving 1-(3-chlorobenzyl)-4-[(1-ethyl-3-piperidinyl)methyl]piperazine. Some of the significant future directions include:
1. Investigating the potential therapeutic applications of this compound in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
2. Studying the effects of this compound on different neurotransmitter systems to better understand its mechanism of action.
3. Developing new synthesis methods to improve the yield and purity of this compound.
4. Investigating the potential use of this compound as a tool for studying the molecular mechanisms of various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential for scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area could lead to the development of new therapeutic agents for various diseases and a better understanding of the molecular mechanisms involved in these diseases.
合成法
The synthesis of 1-(3-chlorobenzyl)-4-[(1-ethyl-3-piperidinyl)methyl]piperazine involves the reaction of 3-chlorobenzyl chloride with 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide and piperazine in the presence of a suitable solvent. The reaction is carried out under reflux conditions for a specific period, and the resulting product is purified using standard techniques.
科学的研究の応用
1-(3-chlorobenzyl)-4-[(1-ethyl-3-piperidinyl)methyl]piperazine has been extensively studied for its potential applications in various scientific research fields. Some of the significant research applications are discussed below:
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-[(1-ethylpiperidin-3-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30ClN3/c1-2-21-8-4-6-18(15-21)16-23-11-9-22(10-12-23)14-17-5-3-7-19(20)13-17/h3,5,7,13,18H,2,4,6,8-12,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXMEANPXGQKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)CN2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl {[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5360458.png)
![3-fluoro-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5360472.png)
![1-(2-chloro-4-fluorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5360486.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5360502.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]isonicotinamide](/img/structure/B5360509.png)
![N-[2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]acetamide](/img/structure/B5360515.png)
![3-(1,3-benzodioxol-5-yl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5360520.png)

![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]nicotinic acid](/img/structure/B5360526.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-5-bromo-2-furamide](/img/structure/B5360547.png)
![5-[2-(3-nitrophenyl)vinyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5360559.png)
![6-methyl-2-oxo-5-[(2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)carbonyl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5360565.png)
![1-methyl-4-[(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetyl]piperazine](/img/structure/B5360566.png)